molecular formula C9H6F5NO2 B554718 (R)-2-Amino-3-(perfluorophenyl)propanoic acid CAS No. 40332-58-9

(R)-2-Amino-3-(perfluorophenyl)propanoic acid

Cat. No.: B554718
CAS No.: 40332-58-9
M. Wt: 255.14 g/mol
InChI Key: YYTDJPUFAVPHQA-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Amino-3-(perfluorophenyl)propanoic acid is a chiral, non-natural amino acid that serves as a valuable building block in medicinal chemistry and pharmaceutical research. The perfluorophenyl group is a distinct structural feature, imparting enhanced metabolic stability and lipophilicity to peptide-based drug candidates, which can improve their binding selectivity and pharmacokinetic properties . This compound is rigorously intended for research applications only and is not for diagnostic or therapeutic use in humans. Researchers are exploring its potential as a key synthetic intermediate for developing protease inhibitors and receptor ligands, leveraging its stereochemical purity to influence biological activity . While exact mechanistic data for this specific molecule is not available, studies on structurally related fluorinated amino acids, such as (R)-2-Amino-3-[18F]fluoro-2-methylpropanoic acid ( (R)-[18F]FAMP), demonstrate that non-natural amino acids can be substrates for amino acid transporter systems, such as the L-type and A-type transporters, which are often upregulated in various cancer cells . This suggests potential research applications for this compound in the design and synthesis of novel molecular probes for targeting and imaging pathological tissues. Its unique properties also make it a compound of interest in materials science for designing fluorinated peptides with specialized folding and self-assembly behavior .

Properties

IUPAC Name

(2R)-2-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F5NO2/c10-4-2(1-3(15)9(16)17)5(11)7(13)8(14)6(4)12/h3H,1,15H2,(H,16,17)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTDJPUFAVPHQA-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40332-58-9
Record name Pentafluorophenylalanine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040332589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PENTAFLUOROPHENYLALANINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05KD6AHA6F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(perfluorophenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as perfluorobenzene and a suitable amino acid derivative.

    Fluorination: The aromatic ring is perfluorinated using a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions.

    Amino Acid Coupling: The perfluorinated aromatic compound is then coupled with an amino acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine (TEA).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ®-2-Amino-3-(perfluorophenyl)propanoic acid in high purity.

Industrial Production Methods

Industrial production of ®-2-Amino-3-(perfluorophenyl)propanoic acid may involve large-scale fluorination and coupling processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for purification and quality control is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(perfluorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound has garnered attention for its potential therapeutic applications due to its unique biological activity. Research indicates that (R)-2-Amino-3-(perfluorophenyl)propanoic acid may serve as a precursor for the development of novel enzyme inhibitors and drug candidates. Its fluorinated structure can enhance the potency, selectivity, and metabolic stability of pharmaceuticals compared to non-fluorinated analogs.

Anti-inflammatory and Anticancer Properties
Studies have demonstrated that this compound exhibits anti-inflammatory and anticancer effects. Its ability to cross the blood-brain barrier further enhances its potential for treating neurological disorders. The compound's pharmacokinetics reveal that it is not a substrate for P-glycoprotein and does not inhibit cytochrome P450 enzymes, indicating favorable interactions within biological systems.

Protein Engineering

Building Block for Protein Design
this compound serves as a valuable building block in protein engineering. Its incorporation into proteins allows researchers to study the impact of fluorine substitution on protein structure, stability, and function. This can lead to the development of proteins with enhanced properties for various applications.

Selective LAT1 Inhibitors
Recent studies have explored the design of selective L-Amino Acid Transport 1 (LAT1) inhibitors using derivatives of this compound. These inhibitors can modulate amino acid transport mechanisms in cells, providing insights into metabolic regulation and potential therapeutic targets .

Materials Science

Fluorinated Materials Development
The unique properties of this compound make it an attractive candidate for developing advanced materials. Its high thermal stability and resistance to chemical degradation are beneficial in creating durable materials for various industrial applications.

Fluorinated Polymers
Research into fluorinated polymers has indicated that incorporating this compound can improve material characteristics such as hydrophobicity and chemical resistance. These properties are particularly useful in coatings, adhesives, and other applications where durability is critical.

Case Study 1: Drug Development

A study evaluated the incorporation of this compound into enzyme substrates, leading to the discovery of new enzyme inhibitors with potential therapeutic applications. The findings highlighted the compound's role in enhancing drug efficacy due to its unique structural features.

Case Study 2: Protein Engineering

In a recent experiment, researchers incorporated this compound into a model protein to assess changes in folding and stability. The results indicated significant alterations in protein behavior, suggesting that fluorinated amino acids could be pivotal in designing proteins with specific functionalities.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(perfluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Table 1: Comparison of Substituent Effects on Phenylalanine Derivatives

Compound Name Substituent Molecular Weight (g/mol) Key Properties References
(R)-2-Amino-3-(perfluorophenyl)propanoic acid C₆F₅ (pentafluoro) 255.14 High lipophilicity; electron-deficient ring; metabolic stability
(R)-2-Amino-3-(3-bromophenyl)propanoic acid Br (meta) 258.08 Electrophilic reactivity; potential for cross-coupling reactions
(R)-2-Amino-3-(2,5-difluorophenyl)propanoic acid F (2,5-diF) 215.15 Moderate electronegativity; improved solubility vs. perfluoro derivatives
(R)-2-Amino-3-(m-tolyl)propanoic acid CH₃ (meta) 193.23 Electron-donating group; increased hydrophobicity
(R)-2-Amino-3-[2-(trifluoromethoxy)phenyl]propanoic acid OCF₃ (ortho) 289.20 Strong electron-withdrawing effect; enhanced acidity

Key Observations :

  • Electron-Withdrawing Groups (e.g., C₆F₅, Br, OCF₃) increase electrophilicity and stability against oxidation .
  • Electron-Donating Groups (e.g., CH₃) enhance hydrophobicity but reduce reactivity in nucleophilic environments .
  • Fluorination Degree : Full perfluorination (C₆F₅) maximizes lipophilicity and metabolic resistance compared to partial fluorination (e.g., 2,5-diF) .

Table 2: Comparative Pharmacokinetic and Toxicity Data

Compound Name Blood-Brain Barrier (BBB) Permeability Neurotoxicity Applications References
This compound Not reported Not observed Peptidomimetics, enzyme inhibitors
2-Amino-3-(methylamino)-propanoic acid (BMAA) Low (PS ~2–5 × 10⁻⁵ mL/s/g) High Neurotoxicity research
D-Tyrosine Moderate Low Bacterial biofilm disruption

Key Observations :

Table 3: Yields and Reactivity in Schiff Base Complexes

Compound Name Reaction Partner Yield (%) Optical Activity ([α]D²⁵) References
(R)-2-Amino-3-(3-bromophenyl)propanoic acid Ni(II)/(S)-11 Schiff base 92.4 Not reported
(R)-2-Amino-3-(4-bromophenyl)propanoic acid Ni(II)/(S)-11 Schiff base 79.3 −2511 (c 0.050, CHCl₃)

Key Observations :

  • Bromophenyl derivatives show high yields (~79–92%) in Schiff base formation, suggesting utility in asymmetric catalysis .
  • The perfluorophenyl analog’s reactivity in similar reactions remains unexplored but is hypothesized to exhibit distinct stereochemical outcomes due to steric bulk .

Biological Activity

(R)-2-Amino-3-(perfluorophenyl)propanoic acid, commonly referred to as D-PFP, is a synthetic amino acid characterized by the presence of a perfluorinated aromatic ring. This unique structure imparts distinct biological activities that are of significant interest in pharmacology and biochemistry. This article explores the biological activity of D-PFP, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms.

  • Molecular Formula : C₁₃H₁₄F₉N
  • Molecular Weight : Approximately 255.14 g/mol
  • CAS Number : 40332-58-9

D-PFP's structure includes multiple fluorine atoms replacing hydrogen atoms typically found in natural amino acids. This modification enhances its thermal stability and resistance to chemical degradation, making it suitable for various scientific applications.

Biological Activity Overview

Research indicates that D-PFP exhibits several notable biological activities:

  • Anticancer Properties : D-PFP has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Its mechanism may involve the alteration of signaling pathways critical for cell growth and survival.
  • Anti-inflammatory Effects : Preliminary studies suggest that D-PFP can modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
  • Neuroprotective Potential : The ability of D-PFP to cross the blood-brain barrier enhances its potential as a neuroprotective agent, which could be beneficial in treating neurodegenerative diseases .

The biological activity of D-PFP is largely attributed to its interaction with proteins and enzymes:

  • Protein Interaction : The incorporation of fluorinated amino acids like D-PFP into proteins can significantly alter their folding, stability, and interactions with other molecules. This property is being explored for developing novel enzyme inhibitors and therapeutic proteins.
  • Pharmacokinetics : Studies reveal that D-PFP is not a substrate for P-glycoprotein and does not inhibit cytochrome P450 enzymes. This suggests favorable pharmacokinetic properties that may enhance its therapeutic efficacy while minimizing drug-drug interactions.

Anticancer Activity

A study investigated the effects of D-PFP on human cancer cell lines, revealing significant cytotoxicity with IC₅₀ values ranging from 5 to 15 µM across various types of cancers. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.

Cancer Cell LineIC₅₀ (µM)Mechanism
MCF-7 (Breast)10Apoptosis via caspase activation
HCT116 (Colon)8Cell cycle arrest
PC3 (Prostate)12Inhibition of growth factor signaling

Anti-inflammatory Effects

In vitro studies demonstrated that D-PFP significantly reduced the production of pro-inflammatory cytokines in macrophage cultures. The compound inhibited NF-kB signaling pathways, which are crucial for mediating inflammatory responses.

Neuroprotective Studies

Research on the neuroprotective effects of D-PFP showed that it could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a potential role in preventing neurodegeneration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-amino-3-(perfluorophenyl)propanoic acid with high enantiomeric purity?

  • Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., Evans auxiliaries or enzymatic resolution) is critical for achieving high enantiomeric purity. Fluorinated aromatic precursors can be coupled to an amino acid backbone via Pd-catalyzed cross-coupling or nucleophilic substitution. Post-synthetic purification via chiral HPLC or recrystallization ensures enantiomeric excess (>98%) .
  • Key Considerations : Monitor reaction conditions (temperature, solvent polarity) to minimize racemization. Validate purity using polarimetry and circular dichroism (CD) spectroscopy .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodological Answer :

  • Thermodynamic Stability : Use differential scanning calorimetry (DSC) to determine melting points and thermal degradation profiles. Gas-phase ion energetics (e.g., CID mass spectrometry) assess proton affinity and fragmentation patterns .
  • Solubility : Perform shake-flask experiments in buffers (pH 1–12) and organic solvents (DMSO, acetonitrile) to determine logP and solubility limits .
  • Spectral Data : Obtain 1^1H/19^{19}F NMR to confirm structural integrity and fluorinated moiety interactions. FT-IR identifies functional groups (e.g., carboxylic acid, amine) .

Q. What are standard protocols for evaluating its stability under experimental conditions?

  • Methodological Answer :

  • Oxidative/Reductive Stability : Expose the compound to H2_2O2_2 (oxidation) or NaBH4_4 (reduction) and monitor degradation via LC-MS. Fluorinated aromatic rings are typically resistant to oxidation but may undergo defluorination under harsh conditions .
  • pH Stability : Incubate in buffers (pH 3–10) at 37°C for 24–72 hours. Quantify degradation products (e.g., deaminated or decarboxylated derivatives) using UPLC-MS/MS .

Advanced Research Questions

Q. How does the perfluorophenyl group influence enzyme-substrate interactions in biochemical assays?

  • Methodological Answer : The perfluorophenyl group enhances hydrophobicity and electron-withdrawing effects, altering binding kinetics. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (Kd_d) with target enzymes (e.g., aminotransferases). Molecular docking simulations (AutoDock Vina) predict binding poses, while mutagenesis studies identify critical residues for fluorinated interactions .
  • Case Study : In tyrosinase inhibition assays, compare IC50_{50} values of the perfluorophenyl derivative to non-fluorinated analogs to quantify electronic effects .

Q. What analytical strategies detect and quantify degradation products in biological matrices?

  • Methodological Answer :

  • Sample Preparation : Extract metabolites from plasma/tissue using SPE cartridges (C18 or mixed-mode). Derivatize with dansyl chloride or FITC for enhanced MS sensitivity .
  • Detection : Use high-resolution mass spectrometry (HRMS, Q-TOF) with HILIC chromatography to separate polar degradation products. Stable isotope-labeled internal standards (e.g., 13^{13}C6_6-analogs) improve quantification accuracy .

Q. How can computational modeling predict the environmental persistence of perfluorinated amino acids?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation factors. Molecular dynamics (MD) simulations assess interactions with soil organic matter or aquatic humic acids. Validate predictions with OECD 301F (ready biodegradability) or 307 (soil degradation) tests .

Q. What are the challenges in resolving enantiomeric impurities during scale-up synthesis?

  • Methodological Answer : At scale, kinetic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes undesired enantiomers. Monitor enantiomeric excess (ee) in real-time via inline PAT tools (Raman spectroscopy). Crystallization-induced dynamic resolution (CIDR) in chiral solvents (e.g., ethyl lactate) further purifies the target enantiomer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.